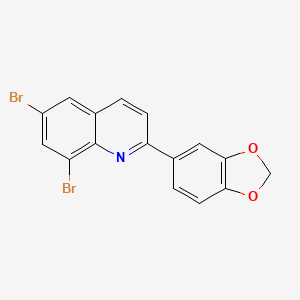
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: is a complex organic compound that features a quinoline core substituted with a benzodioxole moiety and two bromine atoms. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the benzodioxole group, known for its bioactivity, and the dibromo substitution, which can influence reactivity and interaction with biological targets, makes this compound a valuable subject for research.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to the bioactivity of the benzodioxole moiety.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interaction of quinoline derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withGlycogen synthase kinase-3 beta and Nitric oxide synthase, inducible . These proteins play crucial roles in various cellular processes, including cell division, apoptosis, and inflammation.
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could influence pathways related toglycogen synthesis and nitric oxide production .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline in animal models . Future studies could include observing any threshold effects, as well as any toxic or adverse effects at high doses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized from catechol and disubstituted halomethanes.
Quinoline Core Construction: The quinoline core can be constructed through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline core or the benzodioxole moiety.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Comparison with Similar Compounds
2-(1,3-Benzodioxol-5-yl)-6,8-dibromoquinoline: can be compared with other quinoline derivatives and benzodioxole-containing compounds:
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are well-known for their antimalarial properties.
Benzodioxole Compounds: Compounds like piperine and safrole, which are known for their bioactivity.
The uniqueness of This compound lies in the combination of the quinoline core with the benzodioxole moiety and the dibromo substitution, which can result in unique biological and chemical properties.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dibromoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-10-1-3-13(19-16(10)12(18)7-11)9-2-4-14-15(6-9)21-8-20-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKBXSXDHKZHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
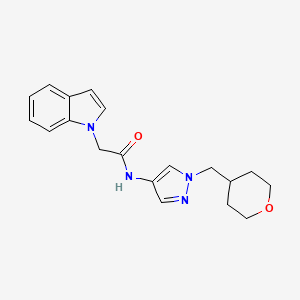
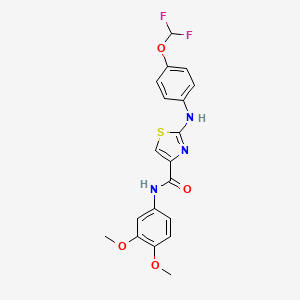
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
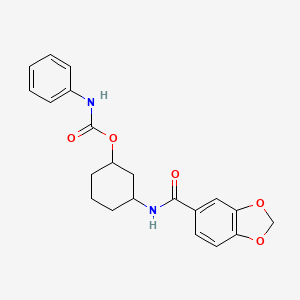
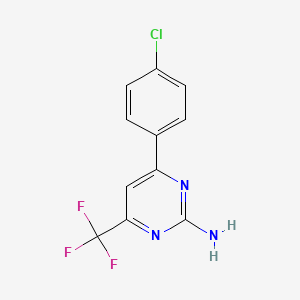
![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)
![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
